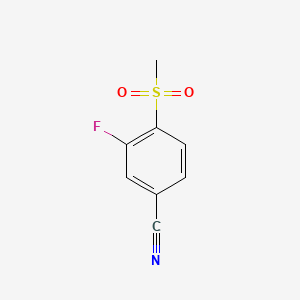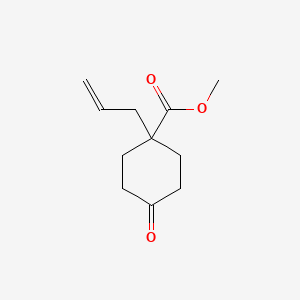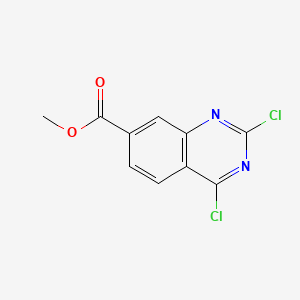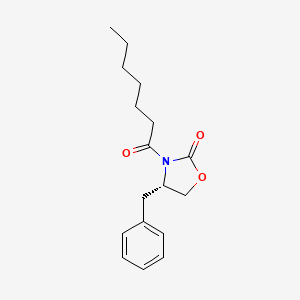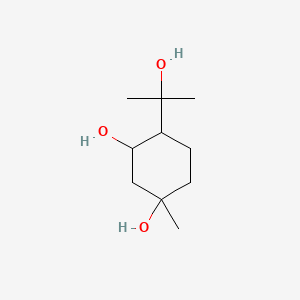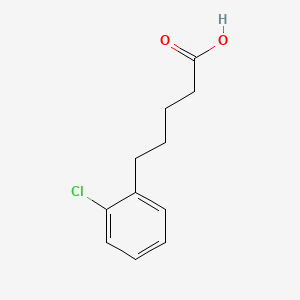
5-(2-Chlorophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)pentanoic acid, also known as 5-(2-chlorophenyl)valeric acid, is an organic compound with a molecular formula of C11H13ClO2. This compound features a valeric acid backbone substituted with a 2-chlorophenyl group. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)valeric acid typically involves the Friedel-Crafts acylation of 2-chlorobenzene with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2-chlorophenyl)valeric acid can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-(2-chlorophenyl)pentan-2-one.
Reduction: Formation of 5-(2-chlorophenyl)pentanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)valeric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)pentanoic acid: Similar structure but with a different alkyl chain length.
2-Chlorophenylacetic acid: Similar phenyl substitution but with a different carboxylic acid backbone.
2-Chlorobenzoic acid: Similar phenyl substitution but with a benzoic acid backbone.
Uniqueness
5-(2-Chlorophenyl)valeric acid is unique due to its specific combination of a valeric acid backbone and a 2-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
100126-82-7 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.673 |
IUPAC Name |
5-(2-chlorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |
InChI Key |
MVTZDEAPARWFNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCCC(=O)O)Cl |
Synonyms |
5-(2-chlor-phenyl)-valeriansaeure |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
![5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B599904.png)
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)


![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
